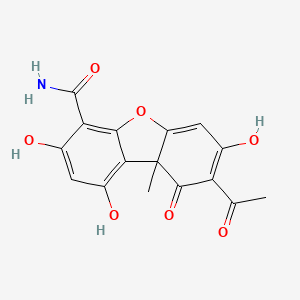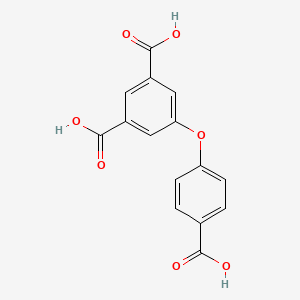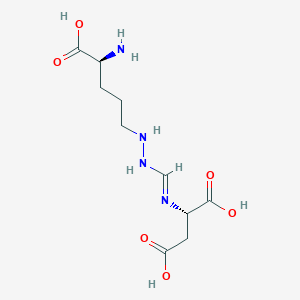![molecular formula C16H11Cl2NO2 B11930145 3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid](/img/structure/B11930145.png)
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is a chemical compound known for its role as a potent agonist of the GPR40/FFA1 receptor. This compound is primarily used in biochemical applications and has been studied for its potential to enhance glucose-induced insulin secretion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid involves multiple steps, including the formation of the ethynyl linkage and the introduction of the dichloropyridinyl group. The general synthetic route includes:
Formation of the Ethynyl Linkage: This step typically involves the use of a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, to introduce the ethynyl group.
Introduction of the Dichloropyridinyl Group: This step involves the use of a chlorinated pyridine derivative, which is then coupled with the ethynyl intermediate.
Final Assembly: The final step involves the coupling of the intermediate with a phenylpropanoic acid derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.
Substitution: This reaction can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its role in modulating GPR40/FFA1 receptor activity, which is involved in glucose metabolism.
Medicine: Investigated for its potential therapeutic effects in enhancing insulin secretion and managing diabetes.
Industry: Used in the development of biochemical assays and as a reference standard in analytical chemistry
作用機序
The compound exerts its effects by acting as an agonist of the GPR40/FFA1 receptor. This receptor is involved in the regulation of insulin secretion in response to glucose levels. The binding of the compound to the receptor enhances glucose-induced insulin secretion, thereby helping to regulate blood glucose levels .
類似化合物との比較
Similar Compounds
GW9508: Another GPR40/FFA1 agonist with similar biological activity.
TUG-891: A selective agonist for GPR40/FFA1 with a different chemical structure.
AH-7614: Another compound that targets the GPR40/FFA1 receptor but with distinct pharmacological properties
Uniqueness
3-[4-[2-(2,6-Dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid is unique due to its high selectivity and potency as a GPR40/FFA1 agonist. It has been shown to enhance glucose-induced insulin secretion with greater efficacy compared to other similar compounds .
特性
分子式 |
C16H11Cl2NO2 |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
3-[4-[2-(2,6-dichloropyridin-4-yl)ethynyl]phenyl]propanoic acid |
InChI |
InChI=1S/C16H11Cl2NO2/c17-14-9-13(10-15(18)19-14)6-5-11-1-3-12(4-2-11)7-8-16(20)21/h1-4,9-10H,7-8H2,(H,20,21) |
InChIキー |
GCWBKYDSSJIRNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(=O)O)C#CC2=CC(=NC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B11930063.png)
![1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid](/img/structure/B11930064.png)




![7-[(pyridin-3-ylamino)-thiophen-3-ylmethyl]quinolin-8-ol](/img/structure/B11930088.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine](/img/structure/B11930107.png)


![8-[8-(2-hexyldecanoyloxy)octyl-(3-hydroxypropyl)amino]octyl 2-hexyldecanoate](/img/structure/B11930131.png)

![N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11930172.png)
